molecular formula C8H6INOS B1403642 2-Iodo-7-methoxybenzo[d]thiazole CAS No. 1188248-31-8

2-Iodo-7-methoxybenzo[d]thiazole

Cat. No.: B1403642
CAS No.: 1188248-31-8
M. Wt: 291.11 g/mol
InChI Key: NANAKMPOGKSSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-iodo-5-methoxybenzo[d]thiazole involves the diazotization of the commercially available 6-methoxybenzo[d]thiazol-2-amine, followed by Sandmeyer iodination . This compound was then subjected to a Sonogashira cross-coupling reaction in the presence of 2.0 equivalents of ethynyltrimethylsilane to generate the protected alkyne .


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

  • Anticancer Agents : A study found that 4-substituted methoxybenzoyl-aryl-thiazoles, structurally modified from 2-arylthiazolidine-4-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds exert their anticancer activity through inhibition of tubulin polymerization (Lu et al., 2009).

  • Regulation of Cell Cycle and Apoptosis : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity and induced G2/M cell cycle arrest. They also increased p53 levels in treated cells, leading to apoptosis through mitochondrial-dependent pathways (Kumbhare et al., 2014).

  • Antimicrobial and Anticancer Properties : Thiazolyl-ethylidene hydrazino-thiazole derivatives were effective against Gram-positive and Gram-negative bacteria and showed cytotoxic activities on various carcinoma cell lines (Al-Mutabagani et al., 2021).

  • Preparation of Benzothiazine Dioxides : Iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-Chloro-peroxybenzoic acid led to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

  • Anticonvulsant Activity : 7-Alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized from 5-methoxybenzo[d]thiazol-2-amine, showed significant anticonvulsant activity in tests (Zhang et al., 2010).

  • Potential Radiotracers for Alzheimer's Disease : Benzothiazole derivatives based on the bithiophene structure were developed as potential beta-amyloid probes for imaging in Alzheimer's disease (Cui et al., 2010).

  • Synthesis and Biological Evaluation : Novel thiophene derivatives with moieties like sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene were synthesized, showing potential as anticancer agents (Ghorab et al., 2014).

  • Synthesis of 2,4-Disubstituted Thiazoles : 3-Iodobenzoic acid was used for the synthesis of 2,4-disubstituted thiazoles, showcasing its utility in creating novel compounds (Kazzouli et al., 2002).

  • 5-Lipoxygenase Inhibitors : (Methoxyalkyl)thiazoles were identified as novel, orally active 5-lipoxygenase inhibitors, representing a new class of inhibitors with specific, enantioselective interactions with the enzyme (Bird et al., 1991).

Biochemical Analysis

Biochemical Properties

2-Iodo-7-methoxybenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a pivotal role in cell signaling. Moreover, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism. The interactions with cofactors and other enzymes further modulate its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

2-iodo-7-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANAKMPOGKSSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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